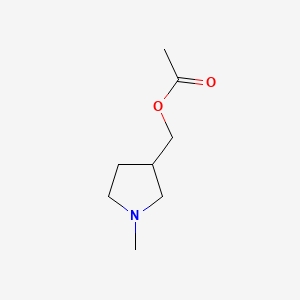
(1-Methyl-3-pyrrolidinyl)methyl Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-3-pyrrolidinyl)methyl Acetate is a chemical compound with the molecular formula C8H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-pyrrolidinyl)methyl Acetate typically involves the reaction of 1-methyl-3-pyrrolidinol with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization. The general reaction scheme is as follows: [ \text{1-methyl-3-pyrrolidinol} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions: (1-Methyl-3-pyrrolidinyl)methyl Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to 1-methyl-3-pyrrolidinol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 1-methyl-3-pyrrolidinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1-Methyl-3-pyrrolidinyl)methyl Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and as a solvent in certain industrial processes.
作用机制
The mechanism of action of (1-Methyl-3-pyrrolidinyl)methyl Acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Pyrrolidine: A parent compound with a similar structure but lacking the acetate group.
Pyrrolidinone: A related compound with a carbonyl group instead of the acetate group.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: (1-Methyl-3-pyrrolidinyl)methyl Acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetate group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
(1-methylpyrrolidin-3-yl)methyl acetate |
InChI |
InChI=1S/C8H15NO2/c1-7(10)11-6-8-3-4-9(2)5-8/h8H,3-6H2,1-2H3 |
InChI 键 |
RUUQJQOGFIEVAV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1CCN(C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


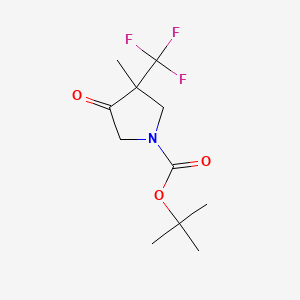

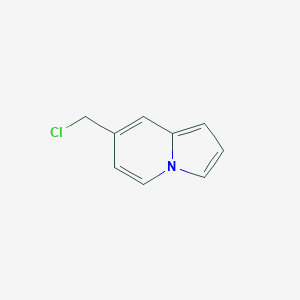
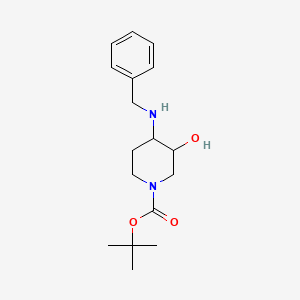
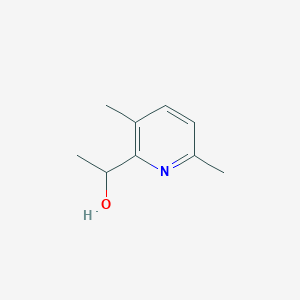
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)

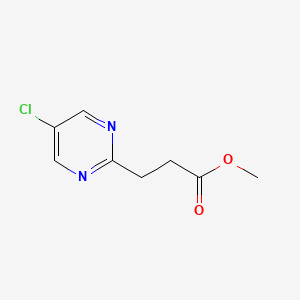
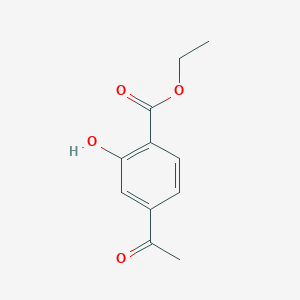
![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13662905.png)
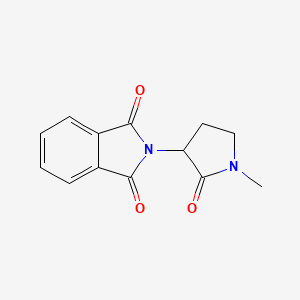
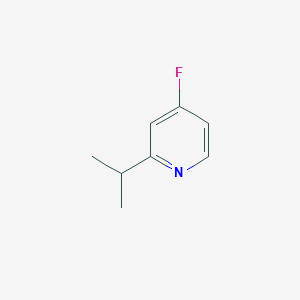
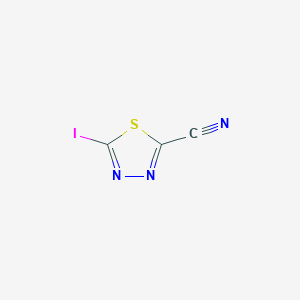
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
